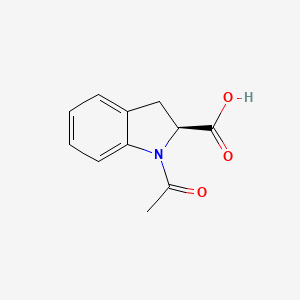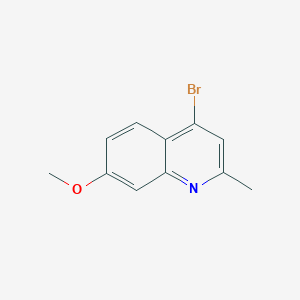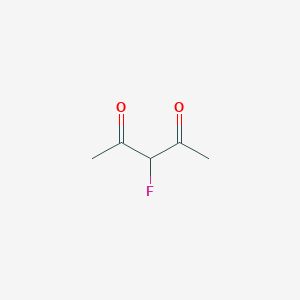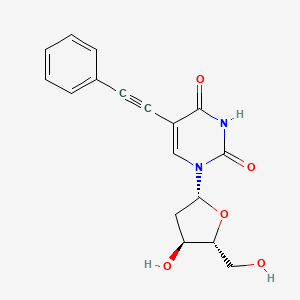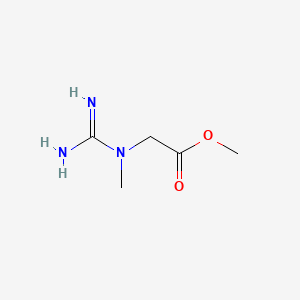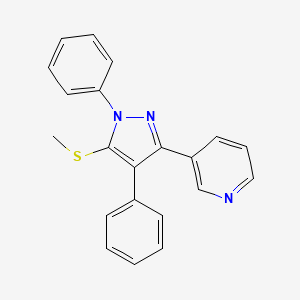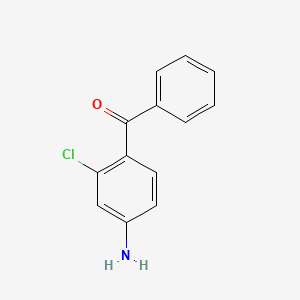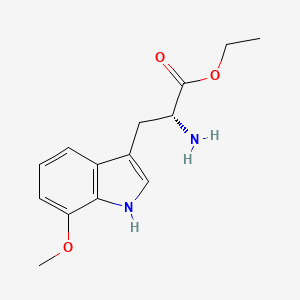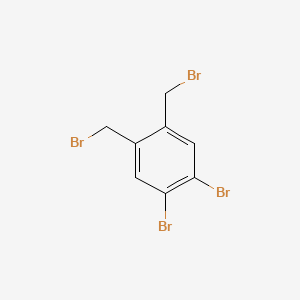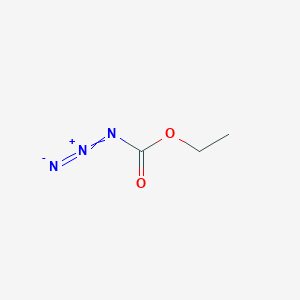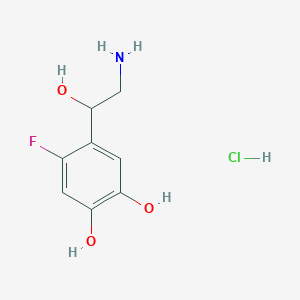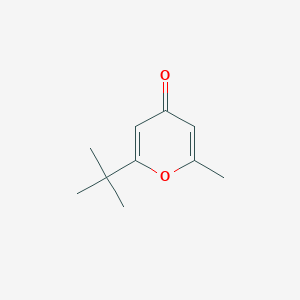
Sulfuric acid, zirconium salt, basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, zirconium salt, basic, also known as basic zirconium sulfate, is a compound that combines zirconium with sulfate ions. This compound is known for its stability and resistance to corrosion, making it valuable in various industrial applications. Zirconium itself is a transition metal that is highly resistant to heat and corrosion, which contributes to the unique properties of its compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of basic zirconium sulfate typically involves the reaction of zirconium oxide with sulfuric acid. The process can be summarized by the following reaction:
ZrO2+2H2SO4+H2O→Zr(SO4)2(H2O)x
This reaction produces zirconium sulfate, which can then be converted to basic zirconium sulfate by adjusting the pH and temperature conditions . The precipitation method involves maintaining the solution at around 75°C and adjusting the pH to approximately 1.6 to obtain a high-quality product .
Industrial Production Methods
In industrial settings, the production of basic zirconium sulfate often involves the leaching of zirconium from eudialyte or zircon ores using sulfuric acid. The leach solution is then treated to remove impurities and precipitate the basic zirconium sulfate. This method ensures a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Basic zirconium sulfate undergoes various chemical reactions, including:
Precipitation Reactions: The compound can be precipitated from solutions by adjusting the pH and temperature.
Complex Formation: Zirconium can form complexes with other ligands, such as sulfate and water molecules.
Common Reagents and Conditions
Sulfuric Acid: Used in the initial leaching and precipitation processes.
Calcium Chloride: Added to remove excess sulfate ions during the precipitation process.
Major Products Formed
The primary product formed from these reactions is basic zirconium sulfate itself, which can be further processed to obtain zirconium dioxide (ZrO₂), a valuable material in various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, basic zirconium sulfate is used as a precursor for the synthesis of zirconium dioxide, which is employed as a catalyst in various organic reactions . It is also used in the preparation of other zirconium compounds.
Biology and Medicine
Zirconium compounds, including basic zirconium sulfate, are explored for their potential use in medical applications, such as in dental materials and as anticancer agents .
Industry
In industry, basic zirconium sulfate is used in the production of ceramics, pigments, and as a catalyst support. Its resistance to corrosion makes it suitable for use in harsh chemical environments .
Mecanismo De Acción
The mechanism of action of basic zirconium sulfate involves its ability to form stable complexes with other molecules. The sulfate ions and water molecules coordinate with the zirconium center, creating a stable structure that resists decomposition . This stability is crucial for its applications in various fields.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium(IV) Sulfate: Similar in composition but differs in hydration levels and specific applications.
Zirconium Oxychloride: Another zirconium compound used in similar applications but with different chemical properties.
Uniqueness
Basic zirconium sulfate is unique due to its stability and resistance to corrosion, which are not as pronounced in other zirconium compounds. Its ability to form stable complexes with sulfate ions makes it particularly valuable in industrial and research applications .
Propiedades
Número CAS |
84583-91-5 |
|---|---|
Fórmula molecular |
C26H19ClO2 |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
Clave InChI |
QGUARODFGRMJTP-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Zr+4] |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
| 84583-91-5 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


